molecular formula C17H18O4 B268578 2-Methoxyphenyl 4-isopropoxybenzoate

2-Methoxyphenyl 4-isopropoxybenzoate

Cat. No.: B268578
M. Wt: 286.32 g/mol
InChI Key: VWQCVACLXRYTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyphenyl 4-isopropoxybenzoate is a diaryl ester composed of a 4-isopropoxybenzoic acid moiety esterified with 2-methoxyphenol. The compound features two aromatic rings with distinct substituents: a methoxy group in the ortho position of the phenyl ring and an isopropoxy group in the para position of the benzoate ring.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(2-methoxyphenyl) 4-propan-2-yloxybenzoate

InChI

InChI=1S/C17H18O4/c1-12(2)20-14-10-8-13(9-11-14)17(18)21-16-7-5-4-6-15(16)19-3/h4-12H,1-3H3

InChI Key

VWQCVACLXRYTFA-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2OC

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The isopropoxy group in the para position of the benzoate ring increases steric bulk, reducing hydrolysis rates compared to smaller esters like ethyl 4-isopropoxybenzoate .

Biological Activity :

  • Unlike the NBOMe compounds (e.g., 25I-NBOMe), which are potent serotonin receptor agonists due to their ethanamine structure, the target ester lacks nitrogen-based functional groups, suggesting divergent biological roles . It may serve as a prodrug or intermediate rather than a direct receptor ligand.

Synthetic Accessibility :

  • The target compound can be synthesized via straightforward Fischer esterification , contrasting with complex piperazine derivatives (e.g., HBK15 in ) that require multi-step amine coupling .

Stability :

  • Electron-donating groups (e.g., methoxy, isopropoxy) stabilize the ester bond against hydrolytic degradation. The target compound degrades slower in physiological conditions than esters with electron-withdrawing substituents .

Physicochemical Properties

  • Lipophilicity: The logP value (estimated >3.5) indicates high lipid solubility, favoring passive diffusion across biological membranes.
  • Thermal Stability : Differential scanning calorimetry (DSC) of analogous esters shows melting points between 80–120°C, suggesting suitability for industrial processes requiring moderate heat resistance .

Pharmacological Potential

Industrial Relevance

  • Compared to carbamates (e.g., isopropyl N-phenylcarbamate), the target ester’s hydrolytic stability under acidic conditions makes it a candidate for plasticizers or solvent-resistant coatings .

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